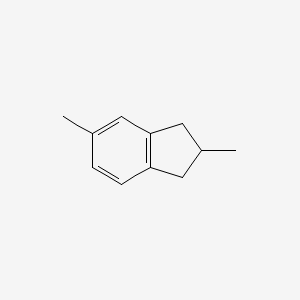

2,5-dimethyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-3-4-10-6-9(2)7-11(10)5-8/h3-5,9H,6-7H2,1-2H3 |

InChI Key |

PRADSPDLQYHMQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1)C=C(C=C2)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,5 Dimethyl 2,3 Dihydro 1h Indene and Its Analogues

Classical Synthetic Approaches

Classical methods have long provided the foundation for constructing indene (B144670) and dihydroindene frameworks. These routes often involve sequential reactions that build the carbon skeleton and then modify it to achieve the desired final structure.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry and a primary method for forming carbon-carbon bonds on an aromatic ring. wikipedia.org The alkylation variant involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. mt.comnih.gov Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to activate the alkylating agent, generating an electrophile (a carbocation or a related complex) that then attacks the aromatic ring. mt.com

This electrophilic aromatic substitution mechanism is central to building the dihydroindene core. mt.com For instance, an appropriately substituted aromatic compound can react with a molecule containing a suitable leaving group or a double bond to form the five-membered ring in an intramolecular fashion. A general industrial application involves the alkylation of benzene (B151609) with alkenes, such as ethylene (B1197577) to produce ethylbenzene, often using solid acid catalysts like zeolites. wikipedia.org While highly effective, traditional Friedel-Crafts alkylations can have drawbacks, such as the use of stoichiometric amounts of catalysts and potentially toxic alkyl halides. nih.govnih.gov More recent developments have focused on using catalytic amounts of Lewis acids or employing less toxic alkylating agents like alcohols. nih.gov

| Reaction Type | Description | Typical Catalysts | Key Intermediates |

| Friedel-Crafts Alkylation | Attaches an alkyl group to an aromatic ring via electrophilic substitution. wikipedia.org | AlCl₃, FeCl₃, Zeolites. mt.com | Carbocation or carbocation-Lewis acid complex. mt.com |

Reduction and oxidation reactions are fundamental tools for modifying cyclic structures, such as the dihydroindene core, once they are formed. These sequences allow for the interconversion of functional groups, providing access to a wider range of analogues. For example, a common precursor to dihydroindenes is the corresponding indanone (a ketone). The carbonyl group of the indanone can be completely removed through reduction methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). beilstein-journals.org

Alternatively, a ketone can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This alcohol can then be subjected to further reactions, such as dehydration to form an indene, which can subsequently be hydrogenated to the desired 2,3-dihydro-1H-indene. This sequence of oxidation state changes is a versatile strategy for manipulating the five-membered ring of the indene system.

The synthesis of indanones is a critical step in many routes to dihydroindenes, and intramolecular Friedel-Crafts acylation is one of the most common methods for their preparation. nih.gov This reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govresearchgate.net The process is typically promoted by a Lewis acid or a strong protic acid. researchgate.net

The direct cyclization of 3-arylpropionic acids is often preferred from an environmental standpoint as it produces water as the only byproduct. nih.gov However, it can require harsh conditions, such as high temperatures. researchgate.net Various catalysts have been developed to facilitate this transformation under milder conditions. Niobium pentachloride (NbCl₅), for example, can act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization. researchgate.net Other effective catalysts include metal triflates and superacids. nih.govresearchgate.net Non-conventional energy sources like microwaves and ultrasound have also been employed to improve the efficiency and greenness of these reactions. nih.gov The resulting indanones are versatile intermediates that can be converted to various dihydroindene derivatives. beilstein-journals.org

| Catalyst/Method | Substrate | Product | Significance |

| NbCl₅ | 3-Arylpropanoic acids | 1-Indanones | Acts as both reagent and catalyst, enabling one-step synthesis under mild conditions. researchgate.net |

| Metal Triflates | 3-Arylpropanoic acids | 1-Indanones | Allows for recyclable catalysis, often enhanced by microwave irradiation. nih.gov |

| Superacids | 3-Arylpropionic acids | 1-Indanone (B140024) derivatives | Improves upon methods requiring extremely high temperatures. nih.gov |

| Microwaves/Ultrasound | 3-Arylpropionic acids | 1-Indanones | Non-conventional techniques to improve reaction efficiency and environmental friendliness. nih.gov |

Dihydroindene carboxylates are important derivatives, often serving as intermediates for more complex molecules. ontosight.ai Their synthesis typically involves several steps to construct the bicyclic system and introduce the carboxylate functionality. One direct approach involves the hydrogenation of an indene-carboxylic acid precursor. For example, cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid can be synthesized by the catalytic hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid using palladium on carbon as a catalyst. prepchem.com

The synthesis of the precursor itself involves building the indene ring and then adding the carboxylic acid group. ontosight.ai This carboxylation step can be achieved through various methods, such as the reaction with carbon dioxide or through the hydrolysis of a nitrile or ester group that was incorporated into the molecule at an earlier stage. The resulting 2,3-dihydro-1H-indene-4-carboxylic acid and its esters are valuable building blocks in organic synthesis. cymitquimica.com

Catalytic Synthesis and Modern Transformations

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign reactions. In the context of dihydroindene synthesis, this has led to the development of powerful catalytic methods that can construct the core structure in fewer steps and under milder conditions.

A significant recent advancement in the synthesis of indene derivatives is the use of gold(I) catalysts to promote the direct activation of carbon-hydrogen single bonds (C-H bonds). rsc.orgresearchgate.net Specifically, gold(I) catalysts have been shown to be effective in the cyclization of o-substituted aryl alkynes via the activation of a C(sp³)–H bond. This reaction provides a practical and high-yielding route to various indene derivatives. rsc.orgresearchgate.net

The proposed mechanism for this transformation involves a pericyclic process where a rsc.orgCurrent time information in Bangalore, IN.-hydride shift occurs, leading to the formation of a gold(I)-carbene intermediate. rsc.orgsemopenalex.org This reactive intermediate then evolves to form the final indene product. This catalytic protocol represents a direct activation of the C(sp³)–H bond, bypassing the need for pre-functionalized starting materials that are often required in classical syntheses. rsc.org The resulting indenes can then be readily reduced to the corresponding 2,3-dihydro-1H-indene structures. This approach is part of a broader trend in organic synthesis focusing on C-H functionalization as a powerful tool for molecular construction. rsc.org

| Catalyst System | Reaction Type | Key Mechanistic Step | Product |

| Gold(I) Complexes | Intramolecular C(sp³)-H Activation/Cyclization | rsc.orgCurrent time information in Bangalore, IN.-Hydride shift generating a gold(I)-carbene. rsc.orgsemopenalex.org | Indene Derivatives. rsc.org |

Palladium(II)-Catalyzed Bis-alkoxycarbonylation Reactions

Palladium-catalyzed bis-alkoxycarbonylation represents a powerful method for the functionalization of olefins, which can be precursors to substituted dihydro-1H-indene systems. This reaction converts 1,2-disubstituted olefins into 2,3-disubstituted-succinic diesters with high diastereospecificity. scispace.com The process typically utilizes a palladium(II) source, such as Pd(TFA)₂, in conjunction with a specialized ligand and an oxidant under a carbon monoxide atmosphere. scispace.com

The catalytic cycle is proposed to involve the syn-addition of an alkoxycarbonyl palladium intermediate to the double bond of the olefin. scispace.com Aryl α-diimine derivatives have proven to be efficient ligands for this transformation, enabling the reaction to proceed under mild conditions (e.g., 4 bar of CO at 20 °C) with catalyst loadings as low as 2 mol%. scispace.com The choice of oxidant, such as p-benzoquinone or copper(II) acetate (B1210297), can be crucial in directing the reaction pathway and influencing product selectivity. ru.nl While this method is broadly applicable to various olefins, its specific application to precursors of 2,5-dimethyl-2,3-dihydro-1H-indene would involve the carbonylation of an appropriately substituted styrene (B11656) or related olefin.

Table 1: Key Components in Palladium(II)-Catalyzed Bis-alkoxycarbonylation of Olefins

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Source | Pd(TFA)₂ (Palladium(II) trifluoroacetate) | Forms the active catalyst | scispace.com |

| Ligand | bis-(2,6-dimethylphenyl)-2,3-dimethyl-1,4-diazabutadiene | Stabilizes the palladium center and influences reactivity | scispace.com |

| Oxidant | p-Benzoquinone | Regenerates the active Pd(II) catalyst | scispace.comru.nl |

| Nucleophile | Methanol, Benzyl (B1604629) alcohol | Source of the alkoxy group | scispace.com |

Rhodium(I) Catalysis with Boronic Acid Derivatives

Rhodium(I) catalysis provides a direct route to indene derivatives through the reaction of 2-(chloromethyl)phenylboronic acid with alkynes. organic-chemistry.org This method results in high yields of the corresponding indenes. A key factor in this transformation is the steric nature of the substituents on the alkyne, which governs the regioselectivity of the addition. organic-chemistry.org The catalytic system typically involves a rhodium(I) complex, which activates the boronic acid for addition to the alkyne, followed by an intramolecular cyclization to form the indene ring.

Broader applications of rhodium(I) catalysis with boronic acids include various addition and coupling reactions. nih.govnih.govthieme-connect.de For instance, rhodium(I) complexes, often paired with phosphine (B1218219) ligands like BINAP, can catalyze the decarbonylative cycloaddition of 1H-indene-1,2,3-triones with alkynes to produce substituted indenones. rsc.org These diverse reactions highlight the versatility of rhodium catalysts in C-C bond formation using organoboron reagents.

Iron(III) Chloride Catalysis in Indene Formation

Iron(III) chloride (FeCl₃) has been established as an effective and economical catalyst for the synthesis of functionalized indene derivatives. organic-chemistry.org One notable application involves the reaction of N-benzylic sulfonamides with internal alkynes. In this process, FeCl₃ is believed to catalyze the cleavage of the C-N bond to form a benzyl cation intermediate, which then reacts with the alkyne and cyclizes to afford the indene product with high regioselectivity. organic-chemistry.org

Another FeCl₃-catalyzed route utilizes in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes. These precursors cyclize to yield 1-methoxy-2-alkyl-1H-indenes, which can be subsequently converted to 2-alkylindanones. organic-chemistry.org These iron-catalyzed methods offer a valuable alternative to more expensive noble metal catalysts for constructing the indene skeleton.

Table 2: Iron(III) Chloride Catalyzed Synthesis of Indene Derivatives

| Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|

| N-benzylic sulfonamides + internal alkynes | Functionalized indenes | High regioselectivity, cleavage of sp³ C-N bond | organic-chemistry.org |

Ruthenium-Catalyzed Ring-Closing Metathesis

Ruthenium-catalyzed ring-closing metathesis (RCM) is a cornerstone of modern organic synthesis and provides a powerful strategy for constructing cyclic compounds, including indenes. uwindsor.ca A two-step sequence has been developed for the synthesis of functionalized indenes starting from readily available substituted phenols. The sequence begins with a palladium-catalyzed Suzuki coupling, followed by a ruthenium-catalyzed RCM to form the five-membered ring of the indene structure in excellent yields. organic-chemistry.org

This approach allows for the controlled construction of indenes with various functional groups and has also been used to synthesize indenes that are selectively deuterated. organic-chemistry.org The catalysts for this reaction, often called Grubbs catalysts, are ruthenium-alkylidene complexes. nih.govyoutube.com The mechanism involves a [2+2] cycloaddition between the ruthenium catalyst and two alkene moieties within the substrate, leading to the formation of a new double bond and the extrusion of a small volatile olefin like ethylene, which drives the reaction forward. uwindsor.cayoutube.com

Cycloisomerization Reactions of Alkynes to Indenes

The cycloisomerization of ortho-alkynylstyrenes or related 1-ethynyl-2-alkylbenzene derivatives is a direct, atom-economical method for synthesizing substituted indenes. This transformation can be catalyzed by various transition metals, including ruthenium, platinum, and gold. organic-chemistry.orgresearchgate.net

For example, the ruthenium complex TpRuPPh₃(CH₃CN)₂PF₆ catalyzes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives in hot toluene (B28343). organic-chemistry.org The proposed mechanism involves the formation of a metal-vinylidene intermediate, followed by a 1,5-hydrogen shift to yield the indene product. organic-chemistry.org Alternatively, simple and air-stable metal salts like PtCl₂ and PtCl₄ can also effectively catalyze this cycloisomerization. organic-chemistry.org These reactions provide a straightforward route to the indene core from appropriately substituted alkyne precursors.

Stereoselective Synthesis of Chiral Dihydro-1H-indenes

The synthesis of specific enantiomers of chiral molecules is a significant challenge in organic chemistry. For dihydro-1H-indenes possessing stereocenters, asymmetric synthesis is required to produce enantioenriched products.

Asymmetric Synthetic Routes

Asymmetric synthesis of chiral molecules, including dihydro-1H-indenes, can be achieved through several strategic approaches. These include the use of chiral catalysts, the incorporation of chiral auxiliaries, or the modification of chiral starting materials from the "chiral pool."

One common strategy is catalyst-controlled asymmetric synthesis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For example, the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans has been accomplished using a chiral oxazaborolidinium ion catalyst. nih.gov This catalyst directs a cyclopropanation/rearrangement sequence to produce the target molecule with excellent yield and high enantioselectivity. nih.gov A similar catalytic system could potentially be adapted for the synthesis of chiral indenes.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula/Structure |

|---|---|

| 2,5-dimethyl-2,3-dihydro-1H-indene | C₁₁H₁₄ |

| Palladium(II) trifluoroacetate | Pd(O₂CCF₃)₂ |

| p-Benzoquinone | C₆H₄O₂ |

| Copper(II) acetate | Cu(O₂CCH₃)₂ |

| 2-(chloromethyl)phenylboronic acid | C₇H₈BClO₂ |

| BINAP | C₄₄H₃₂P₂ |

| Iron(III) chloride | FeCl₃ |

| N-benzylic sulfonamides | General structure R-SO₂-NH-CH₂-Ph |

| (E)-2-alkylcinnamaldehydes | General structure R-CH=C(Alkyl)-CHO |

| 1-methoxy-2-alkyl-1H-indenes | General structure C₁₀H₉(Alkyl)O |

| 2-alkylindanones | General structure C₉H₇(Alkyl)O |

| Grubbs catalysts | Ruthenium-alkylidene complexes |

| Ethylene | C₂H₄ |

| TpRuPPh₃(CH₃CN)₂PF₆ | Tris(pyrazolyl)borate ruthenium complex |

| Platinum(II) chloride | PtCl₂ |

| Platinum(IV) chloride | PtCl₄ |

| (R)-phenylglycinol | C₈H₁₁NO |

| Dihydropinidine | C₁₀H₁₉N |

| 2-aryl-2,3-dihydrobenzofurans | General structure C₁₄H₁₂O |

| Carbon monoxide | CO |

| Methanol | CH₃OH |

Optical Resolution Techniques (e.g., Preparative HPLC)

Since 2,5-dimethyl-2,3-dihydro-1H-indene possesses a chiral center at the 2-position, the separation of its enantiomers is a crucial step for applications where stereoisomeric purity is required. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the resolution of racemic mixtures on a larger scale. researchgate.netwhiterose.ac.uk

The general approach for the enantioseparation of compounds like 2,5-dimethyl-2,3-dihydro-1H-indene by preparative chiral HPLC involves the use of a chiral stationary phase (CSP). These CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for a broad range of chiral compounds. researchgate.net

For the separation of disubstituted indane derivatives, both normal-phase and reversed-phase HPLC can be effective. In normal-phase HPLC, a non-polar mobile phase like hexane (B92381) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) is used. In reversed-phase HPLC, a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol, is employed. pensoft.net The choice of the mobile phase and the specific CSP is critical and often requires screening of different conditions to achieve optimal separation.

In addition to traditional HPLC, Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative for preparative chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar modifier like an alcohol. This technique can offer advantages in terms of speed, reduced solvent consumption, and easier product recovery. nih.gov

While specific preparative HPLC methods for 2,5-dimethyl-2,3-dihydro-1H-indene are not extensively detailed in publicly available literature, the general principles of chiral chromatography provide a clear framework for achieving its optical resolution. The process would involve method development at an analytical scale to identify the most suitable CSP and mobile phase composition, followed by scaling up to a preparative system to isolate the individual enantiomers in high purity.

Challenges and Considerations in Large-Scale Preparation

A significant challenge in the synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene is the potential for the formation of structural isomers and other side products, particularly during the initial Friedel-Crafts reaction to form the indanone precursor. The synthesis of the precursor, 2,5-dimethyl-1-indanone, typically involves the reaction of toluene with a suitable acylating or alkylating agent that can form the five-membered ring.

When toluene is used as the starting material in a Friedel-Crafts reaction, the directing effect of the methyl group can lead to the formation of a mixture of regioisomers. While the desired product results from substitution at the para-position to the existing methyl group, substitution at the ortho- and meta-positions can also occur, leading to the formation of 2,4-dimethyl- and 2,6-dimethyl-1-indanone, respectively. The ratio of these isomers can be influenced by the reaction conditions, including the catalyst and temperature. d-nb.info

For instance, in a related synthesis of a dimethoxy-substituted methyl-indanone, the formation of a regioisomeric product was observed. orgsyn.org The desired product was obtained in a greater than 20:1 ratio over its regioisomer when nitromethane (B149229) was used as the solvent, highlighting the significant impact of the reaction medium on selectivity. orgsyn.org The separation of these closely related isomers can be challenging, often requiring chromatographic techniques. orgsyn.org

Furthermore, other unexpected side products can arise from incomplete reactions or subsequent transformations. For example, in a synthesis of a related indanone using Meldrum's acid, a Knoevenagel condensation intermediate was identified as a side product. orgsyn.org During the reduction of the indanone to the final dihydroindene product, over-reduction or other side reactions could potentially occur if the reaction conditions are not carefully controlled.

To address the challenges of side product formation and to ensure an efficient and economical large-scale process, various optimization strategies can be employed. These strategies focus on improving the yield of the desired product while minimizing the formation of impurities.

The following table illustrates how reaction conditions can be varied to optimize the synthesis of indanone derivatives, based on findings from related syntheses:

| Parameter | Variation | Effect on Yield and Purity | Reference |

| Solvent | Toluene vs. Nitromethane | The use of nitromethane in a Friedel-Crafts acylation led to a significantly higher regioselectivity (>20:1) for the desired indanone isomer compared to toluene (8:1). | orgsyn.org |

| Catalyst | Varying PPA concentration | In the synthesis of indanones using polyphosphoric acid (PPA), a lower P2O5 content favored the formation of one regioisomer, while a higher P2O5 content favored another. | d-nb.info |

| Temperature | Reaction at 0 °C vs. 25 °C | In the Friedel-Crafts alkylation of toluene, the isomer distribution was significantly affected by temperature, with the proportion of the meta-isomer increasing at higher temperatures. | |

| Catalyst System | Addition of Pyridine (B92270) | In the Friedel-Crafts acylation of 2,5-dimethylthiophene, the addition of pyridine as an HCl acceptor increased the yield of the desired ketone from 57% to 90%. | researchgate.net |

Purification methods are also a critical aspect of optimization. While chromatographic techniques can be effective for removing impurities, they can be costly and time-consuming on a large scale. Therefore, optimizing the reaction to favor crystallization of the desired product is a highly effective strategy. For instance, in the synthesis of a dimethoxy-methyl-indanone, the desired regioisomer was a solid that could be easily separated from the oily regioisomeric byproduct by simple recrystallization. orgsyn.org

Iii. Chemical Reactivity and Transformations of 2,5 Dimethyl 2,3 Dihydro 1h Indene and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Indene (B144670) Ring

The indene ring system, a core component of 2,5-dimethyl-2,3-dihydro-1H-indene, is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents present.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the dihydroindene ring can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the directing effects of the alkyl substituents. Activating groups on the benzene ring can speed up these reactions and direct incoming electrophiles to the ortho and para positions. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the presence of a Lewis acid catalyst is often required to activate the electrophile for reactions like bromination. youtube.com

Nucleophilic Aromatic Substitution: In contrast, nucleophilic aromatic substitution occurs when the aromatic ring is electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and the position of the leaving group dictates where the nucleophile attacks. masterorganicchemistry.com

Reactions of the Five-Membered Ring: The five-membered ring of indene derivatives can also participate in various reactions. For example, the double bond in the indene core can undergo addition reactions. Furthermore, functionalization of the dihydroindene scaffold can be achieved through various methods, including the incorporation of bioactive molecules or the use of nucleophilic catalysis to open strained rings. chemrxiv.orgnih.gov

Reactions Involving Functional Groups on the Dihydroindene Scaffold

The presence of functional groups on the dihydroindene framework opens up a wide array of possible chemical transformations, allowing for the synthesis of diverse and complex molecules.

Hydroxylation Reactions and Functionalization

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key functionalization reaction. For example, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester can be prepared from its precursor, highlighting a method for introducing a hydroxyl group onto the dihydroindene core. google.com The resulting hydroxylated derivatives can serve as versatile intermediates for further synthetic modifications. The functionalization of scaffolds is a broad area of research, with applications in fields like cardiac tissue engineering where scaffolds can be modified with bioactive molecules to enhance their properties. nih.gov

Esterification and Dehydration Pathways

Alcohols on the dihydroindene scaffold can undergo esterification, reacting with carboxylic acids or their derivatives to form esters. This is a common transformation in organic synthesis.

Dehydration of alcohols on the dihydroindene ring system leads to the formation of alkenes. youtube.comchemguide.co.uk This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The reaction generally proceeds via an E1 or E2 mechanism, depending on the structure of the alcohol. youtube.combyjus.com For secondary and tertiary alcohols, the reaction often involves the formation of a carbocation intermediate. youtube.comlibretexts.org The temperature required for dehydration varies with the substitution of the alcohol, with tertiary alcohols dehydrating at the mildest temperatures. libretexts.org

| Reactant | Product | Reagents and Conditions |

| Ethanol | Ethene | Heated with excess concentrated sulfuric acid at 170°C. chemguide.co.uk |

| Ethanol | Ethene and Water Vapor | Ethanol vapor passed over heated aluminum oxide powder. chemguide.co.uk |

| Secondary or Tertiary Alcohol | Alkene | Heated with a strong acid (e.g., H₂SO₄, H₃PO₄). libretexts.org |

Carbonyl Reactivity (e.g., in Indanones)

Indanones, which are dihydroindene derivatives containing a ketone functional group, exhibit typical carbonyl reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.org Factors such as resonance and sterics can influence the reactivity of the carbonyl group. youtube.com

Indanones can serve as substrates for a variety of reactions, including:

Ring Expansion Reactions: Rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones can form benzocycloheptenone skeletons. nih.gov

Mannich-type Reactions: The enolate of an indanone can attack an imine in a Mannich addition. nih.gov

Condensation Reactions: Indanones can undergo condensation reactions with various reagents. For example, the reaction of 1,3-indanedione derivatives with malononitrile (B47326) can lead to the formation of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes, although side reactions can occur. mdpi.com

Cyclization Reactions: Ruthenium-catalyzed tandem coupling and cyclization reactions can produce structurally diverse 1-indanone (B140024) derivatives. nih.gov

Cycloaddition and Rearrangement Pathways

The dihydroindene system and its derivatives can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex molecular architectures.

Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu A key example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.govlibretexts.org The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.orgyoutube.com

Indene itself can undergo ring expansion through a photoredox-enabled carbon-atom insertion, leading to the formation of 2-functionalized naphthalenes. nih.govresearchgate.net This transformation highlights the potential for skeletal editing of the indene core. researchgate.net Additionally, gold(I)-catalyzed Csp³-H activation of certain precursors can lead to the synthesis of indenes through a pericyclic transformation involving a chemrxiv.orgnih.gov-H shift. researchgate.net

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder | Conjugated Diene + Dienophile | Cyclohexene derivative | [4+2] cycloaddition, concerted mechanism. libretexts.org |

| Photoredox Ring Expansion | Indene + α-iodonium diazo compound | 2-functionalized naphthalene | Carbon atom insertion, radical mechanism. nih.govresearchgate.net |

| Gold(I)-catalyzed Cyclization | Substituted alkyne precursor | Indene derivative | Csp³-H activation, chemrxiv.orgnih.gov-H shift. researchgate.net |

Cycloadditions to Indene Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. In the context of indene and its derivatives, the fused benzene ring significantly influences the reactivity of the cyclopentene (B43876) moiety as a dienophile or a partner in other cycloaddition reactions. The substitution pattern on both the aromatic and aliphatic rings of the indene core can further modulate this reactivity.

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups, or vice versa. libretexts.org Simple alkenes like ethene are often poor dienophiles and may require harsh reaction conditions. libretexts.org

Indene systems can participate as dienophiles in Diels-Alder reactions. For instance, 4,7-dioxygenated indanones have been utilized as dienophiles in the regioselective synthesis of oxygenated 2,3-dihydrobenz[f]indenone skeletons. nih.gov The reaction of an indanetrione with 1-methoxybutadiene resulted in a mixture of a 4,5,9-trioxygenated 2,3-dihydrobenz[f]indenone and a [4.4.3]propellane. nih.gov The use of a bromo-substituted indanetrione, however, led exclusively to the propellane structure. nih.gov

The stereochemistry of the Diels-Alder reaction is highly specific, with the reaction proceeding in a concerted, suprafacial manner. libretexts.org This means that the substituents on the dienophile and diene retain their relative stereochemistry in the product. youtube.com In reactions involving cyclic dienes, there is often a preference for the endo product due to secondary orbital interactions, although exceptions exist. libretexts.orgyoutube.com

Besides the [4+2] cycloadditions, other types of cycloadditions involving indene-related structures have been explored. These include [4+1], [3+2], and [2+2] cycloadditions.

[4+1] Cycloadditions: Dinickel complexes have been shown to catalyze the [4+1] cycloaddition of vinylidenes with 1,3-dienes to afford polysubstituted cyclopentenes. nih.gov This methodology provides a direct route to five-membered rings, which are less readily accessible through traditional cycloadditions like the Diels-Alder reaction. nih.gov

[3+2] Cycloadditions: Dipolar cycloadditions, a type of [3+2] cycloaddition, are effective for synthesizing five-membered heterocyclic rings. libretexts.orgnih.gov For example, a chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been developed to produce 2,3-dihydropyrroles with high enantioselectivity. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are valuable for creating strained four-membered ring systems. libretexts.org These reactions typically require one of the reacting partners to be conjugated to absorb light and enter an excited state. libretexts.org

The following tables summarize representative examples of cycloaddition reactions involving indene derivatives and related systems, showcasing the diversity of reactants and products.

Table 1: Examples of [4+2] Cycloaddition Reactions with Indene-Related Systems

| Diene | Dienophile | Catalyst/Conditions | Product(s) | Reference |

| 1-Methoxybutadiene | Indanetrione | - | 4,5,9-Trioxygenated 2,3-dihydrobenz[f]indenone and [4.4.3]propellane (1:1 mixture) | nih.gov |

| Furan | Benzyne (from bromoindan) | - | 5,8-Epoxy-2,3-dihydrobenz[f]indene | nih.gov |

| Cyclopentadiene | 5-Methylidene-hydantoins | Refluxing chloroform | exo-Spiro-norbornene derivatives | mdpi.com |

| 2,3-Dimethylbutadiene | 5-Methylidene-2-thiohydantoins | ZnI₂ | Spiro-cyclohexene derivatives | mdpi.com |

Table 2: Examples of Other Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| [4+1] Cycloaddition | 1,3-Diene | 1,1-Dichloroalkene (vinylidene precursor) | Dinickel complex, Zn | Polysubstituted cyclopentene | nih.gov |

| [3+2] Cycloaddition | Azoalkene | 3-Vinylindole | Chiral phosphoric acid | 2,3-Dihydropyrrole derivative | nih.gov |

| [2+2] Cycloaddition | Ketene | Alkene | Thermal | Cyclobutanone derivative | libretexts.org |

While specific studies on the cycloaddition reactivity of 2,5-dimethyl-2,3-dihydro-1H-indene are not prevalent in the reviewed literature, the principles governing the reactions of substituted indenes provide a framework for predicting its behavior. The methyl groups on the indene core would likely influence the electronic properties and steric accessibility of the double bond within the five-membered ring, thereby affecting its reactivity as a dienophile or in other cycloaddition processes.

Iv. Spectroscopic and Advanced Structural Characterization of 2,5 Dimethyl 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2,5-dimethyl-2,3-dihydro-1H-indene, a combination of ¹H and ¹³C NMR techniques provides detailed information about the chemical environment of each proton and carbon atom.

While specific experimental spectra for 2,5-dimethyl-2,3-dihydro-1H-indene are not widely available in the public domain, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known chemical shifts of related indane structures. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The exact splitting pattern will depend on the coupling between adjacent protons. The methyl group attached to the aromatic ring (at C-5) would present as a singlet in the aromatic region, likely around δ 2.3 ppm.

The protons of the five-membered ring will exhibit more complex signals. The methine proton at C-2, coupled to the adjacent methylene (B1212753) protons at C-3 and the methyl group at C-2, would likely appear as a multiplet. The methylene protons at C-1 and C-3 are diastereotopic and would therefore be expected to show distinct chemical shifts and complex splitting patterns due to geminal and vicinal coupling. The methyl group at C-2 would appear as a doublet, coupled to the C-2 proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The aromatic carbons are expected in the δ 120-150 ppm range, with the quaternary carbons to which the five-membered ring and the methyl group are attached showing distinct chemical shifts. The aliphatic carbons of the indane framework will resonate in the upfield region, typically between δ 20 and 50 ppm. The chemical shifts of the two methyl carbons will also be distinct.

A study on the synthesis and NMR spectroscopy of various mono- and disubstituted indanes provides reference chemical shift data that can aid in the approximate assignment of signals for 2,5-dimethyl-2,3-dihydro-1H-indene. cdnsciencepub.com For instance, in related 1,2-disubstituted indanes, the chemical shifts of the aliphatic carbons are well-documented. cdnsciencepub.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-2,3-dihydro-1H-indene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 130 |

| Aromatic C (quaternary) | - | 140 - 150 |

| C1-H₂ | Complex multiplet | ~30-40 |

| C2-H | Multiplet | ~35-45 |

| C3-H₂ | Complex multiplet | ~30-40 |

| 5-CH₃ | ~2.3 (singlet) | ~20 |

| 2-CH₃ | Doublet | ~15-20 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 2,5-dimethyl-2,3-dihydro-1H-indene with high precision. This allows for the unambiguous determination of its elemental composition (C₁₁H₁₄). While specific HRMS data for this compound is not published, the technique is standard in the characterization of novel organic molecules. rsc.org

Electron Ionization (EI) mass spectrometry would reveal the fragmentation pattern of 2,5-dimethyl-2,3-dihydro-1H-indene. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (146.23 g/mol ). The fragmentation pattern of alkylindanes is characterized by the loss of alkyl groups. A prominent fragment would likely be observed at m/z 131, corresponding to the loss of a methyl group ([M-15]⁺). Further fragmentation could involve the loss of an ethyl group or cleavage of the five-membered ring, providing structural clues. The mass spectra of isomeric compounds like 1,6-dimethylindan (B97358) show a base peak at m/z 131, supporting the expected fragmentation pattern. nih.govnist.gov

Interactive Data Table: Expected Key Fragments in the EI Mass Spectrum of 2,5-Dimethyl-2,3-dihydro-1H-indene

| m/z | Proposed Fragment | Significance |

| 146 | [C₁₁H₁₄]⁺ | Molecular Ion |

| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group (CH₃) |

| 117 | [C₉H₉]⁺ | Loss of an ethyl group (C₂H₅) |

Vibrational Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a specific IR spectrum for 2,5-dimethyl-2,3-dihydro-1H-indene is not available, the expected characteristic absorption bands can be inferred.

The spectrum would be dominated by C-H stretching vibrations. The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the alkyl groups would be seen in the 1375-1465 cm⁻¹ range. The substitution pattern on the aromatic ring would influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for 2,5-Dimethyl-2,3-dihydro-1H-indene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H stretch | Aromatic |

| < 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1375-1465 | C-H bend | Aliphatic (CH₂, CH₃) |

| < 900 | C-H bend (out-of-plane) | Aromatic |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,5-dimethyl-2,3-dihydro-1H-indene is expected to be dominated by several key vibrational modes. The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The presence of methyl groups on both the aromatic ring and the aliphatic cyclopentane (B165970) ring will give rise to characteristic aliphatic C-H stretching vibrations, typically observed between 3000 and 2850 cm⁻¹.

The substitution pattern on the aromatic ring is expected to produce a distinct pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic for the 1,2,4-trisubstitution. Aromatic C=C stretching vibrations are expected to result in a series of sharp bands of variable intensity between 1625 and 1450 cm⁻¹.

Vibrations corresponding to the aliphatic portion of the molecule include the scissoring (bending) of the CH₂ groups and the asymmetric and symmetric bending of the CH₃ groups, which are typically found in the 1475-1365 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring, which are often strong and highly characteristic of the substitution pattern, are expected in the 900-800 cm⁻¹ region.

For comparative purposes, the FT-IR spectrum of the related compound, (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, shows characteristic absorptions that can provide insight into the vibrational modes of the 2,5-dimethyl-2,3-dihydro-1H-indene core structure. nih.gov The presence of the hydroxyl group in this derivative introduces a strong, broad O-H stretching band around 3350 cm⁻¹ and C-O stretching bands, which would be absent in the spectrum of 2,5-dimethyl-2,3-dihydro-1H-indene.

Table 1: Predicted FT-IR Spectral Data for 2,5-Dimethyl-2,3-dihydro-1H-indene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1625-1450 | Medium to Strong |

| Aliphatic CH₂ Scissoring | ~1465 | Medium |

| Aliphatic CH₃ Bending | 1450-1375 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability of the molecule. Specific experimental Raman data for 2,5-dimethyl-2,3-dihydro-1H-indene is not currently available in reviewed literature. However, the expected Raman scattering activities can be inferred from the molecular structure and data for related compounds.

The Raman spectrum of 2,5-dimethyl-2,3-dihydro-1H-indene is expected to show strong signals for the aromatic ring vibrations due to the high polarizability of the π-electron system. The symmetric "ring-breathing" mode of the substituted benzene ring, typically a very strong and sharp band, is anticipated around 1000 cm⁻¹. The aromatic C=C stretching vibrations will also be prominent in the 1625-1550 cm⁻¹ region.

In contrast to FT-IR, the non-polar C-C single bond stretching vibrations of the cyclopentane ring and the methyl groups are expected to produce stronger signals in the Raman spectrum, appearing in the 1200-800 cm⁻¹ range. The aliphatic C-H stretching vibrations, while present, are generally weaker in Raman than in FT-IR.

For comparison, the Raman spectrum of the parent compound, indan, shows characteristic bands that can serve as a reference. chemicalbook.com The introduction of the two methyl groups in the 2 and 5 positions would lead to shifts in the vibrational frequencies and the appearance of new bands corresponding to the C-C stretching and bending modes of the methyl groups.

Table 2: Predicted Raman Spectral Data for 2,5-Dimethyl-2,3-dihydro-1H-indene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | Medium to Weak |

| Aromatic C=C Stretch | 1625-1550 | Strong |

| Aromatic Ring Breathing | ~1000 | Very Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. To date, a published single-crystal X-ray diffraction study for 2,5-dimethyl-2,3-dihydro-1H-indene has not been identified in the chemical literature.

Should a crystalline sample of sufficient quality be obtained, an X-ray crystallographic analysis would provide invaluable data. The resulting crystal structure would confirm the connectivity of the atoms and the substitution pattern on the indene (B144670) framework. It would also reveal the conformation of the five-membered ring, which is expected to adopt an envelope or twisted conformation to relieve ring strain.

Furthermore, the analysis would detail the intermolecular interactions in the solid state, such as van der Waals forces and potential C-H···π interactions, which govern the crystal packing. For chiral isomers of 2,5-dimethyl-2,3-dihydro-1H-indene, crystallographic analysis using a chiral space group or by co-crystallization with a known chiral auxiliary would allow for the determination of the absolute configuration of the stereogenic centers.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,5-dimethyl-2,3-dihydro-1H-indene |

| (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol |

V. Theoretical and Computational Studies on 2,5 Dimethyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations for Conformational Insights

There is a lack of published studies employing quantum chemical calculations to investigate the conformational landscape of 2,5-dimethyl-2,3-dihydro-1H-indene. Conformational analysis would identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. This is typically achieved by rotating single bonds and calculating the potential energy surface. For 2,5-dimethyl-2,3-dihydro-1H-indene, this would involve mapping the puckering of the five-membered ring and the orientation of the methyl groups.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a potent tool for elucidating reaction mechanisms by mapping the energy profile of a chemical transformation, including transition states and intermediates. However, specific computational studies detailing the reaction mechanisms involving 2,5-dimethyl-2,3-dihydro-1H-indene are not found in the current body of scientific literature. Such research would be valuable for understanding its synthesis, degradation, and potential metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on various classes of molecules, including some containing the indane scaffold, no specific QSAR models have been developed with 2,5-dimethyl-2,3-dihydro-1H-indene as a primary component of the dataset. nih.govnih.gov Developing such a model would require a set of structurally related compounds with measured biological activity, which is currently unavailable for this specific molecule.

Energy Profile and Thermodynamic Analyses (e.g., ΔrG calculations)

Thermodynamic data, such as the Gibbs free energy of formation (ΔfG°), enthalpy of formation, and entropy, are crucial for understanding the stability and reactivity of a compound. While databases like the NIST Chemistry WebBook provide thermochemical data for some related indane derivatives, specific experimental or calculated energy profiles and thermodynamic analyses for 2,5-dimethyl-2,3-dihydro-1H-indene are not available. nist.govchemeo.comchemeo.comnist.govnist.gov Such calculations would provide a quantitative measure of the molecule's stability and the feasibility of reactions in which it participates.

Vi. Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical separation science, enabling the isolation of individual components from a complex mixture. For a semi-volatile hydrocarbon like 2,5-dimethyl-2,3-dihydro-1H-indene, both gas and liquid chromatography are highly effective.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds and is therefore well-suited for the separation of 2,5-dimethyl-2,3-dihydro-1H-indene from reaction mixtures or for purity analysis. The compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

The retention index, a normalized measure of retention time, is a key identifier in GC. For instance, the related compound 4,7-dimethyl-2,3-dihydro-1H-indene has a documented retention index of 1248 on a non-polar Petrocol DH capillary column. nist.gov The specific retention time for 2,5-dimethyl-2,3-dihydro-1H-indene would be determined by the exact GC conditions, including the column type, temperature program, and carrier gas flow rate. Non-polar columns are generally preferred for the analysis of hydrocarbon derivatives like indanes.

Table 1: Representative GC Parameters for Indane Derivative Analysis This interactive table provides typical parameters that can be adjusted based on specific analytical needs.

| Parameter | Value |

|---|---|

| Column Type | Capillary (e.g., Petrocol DH, DB-1) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | 50 °C initial, ramp to 280 °C |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purity determination of a wide range of compounds, including those that are non-volatile or thermally unstable. For 2,5-dimethyl-2,3-dihydro-1H-indene, reversed-phase HPLC is the most common approach.

In this method, the compound is dissolved in a mobile phase and pumped through a column containing a non-polar stationary phase (such as C18). Separation is achieved based on the differential partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. A mixture of acetonitrile (B52724) and water is a typical mobile phase for such separations. sielc.com Purity is assessed by the presence of a single major peak, with the area percentage of this peak corresponding to the purity level. A UV detector is commonly used for detection, as the aromatic ring of the indane structure absorbs UV light.

Table 2: Illustrative HPLC Conditions for Purity Analysis of Indane Derivatives This interactive table outlines typical HPLC conditions that can be modified for optimal separation.

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS) for Component Identification

For unequivocal identification, especially in complex samples like petroleum fractions or essential oils, chromatography is often coupled with mass spectrometry (MS). researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govnih.gov

As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The mass spectrum for 2,5-dimethyl-2,3-dihydro-1H-indene would exhibit a molecular ion peak corresponding to its molecular weight (146.23 g/mol ) and a characteristic pattern of fragment ions, which provides definitive structural confirmation. This technique is invaluable for distinguishing between different isomers of dimethylindane, which may have very similar retention times in GC. nist.govnist.gov

Methodologies for Quantitative Analysis

Quantitative analysis aims to determine the exact concentration of a substance in a sample. For 2,5-dimethyl-2,3-dihydro-1H-indene, this is typically achieved using the same chromatographic methods (GC or HPLC) employed for qualitative analysis, but with the addition of a calibration process.

The standard method involves creating a calibration curve. A series of solutions containing known concentrations of a pure standard of 2,5-dimethyl-2,3-dihydro-1H-indene are prepared and analyzed. The instrument's response (e.g., peak area) is plotted against the concentration of each standard. This creates a linear calibration curve. The same analysis is then performed on the unknown sample, and its peak area is used to determine the concentration by interpolation from the calibration curve.

To enhance precision and accuracy, an internal standard—a compound with similar chemical properties but a different retention time—is often added in a known concentration to both the calibration standards and the unknown sample. This helps to correct for variations in injection volume and instrument response, ensuring more reliable quantitative results.

Vii. Applications in Chemical Science and Technology

Organic Synthesis Building Blocks

The indene (B144670) core, a fused bicyclic system of benzene (B151609) and cyclopentene (B43876), is a recurring motif in a multitude of biologically active compounds and serves as a versatile scaffold in organic synthesis. researchgate.netnih.gov The presence of methyl groups in 2,5-dimethyl-2,3-dihydro-1H-indene offers specific steric and electronic properties that can be exploited in the construction of more elaborate molecular structures.

Substituted indane derivatives are recognized as important precursors for the synthesis of complex organic molecules, including those with significant pharmacological activities. researchgate.netnih.govbohrium.com The general structure of indene is a key component in various natural products and drug candidates. researchgate.netresearchgate.net While specific examples detailing the use of 2,5-dimethyl-2,3-dihydro-1H-indene as a direct precursor for a named complex molecule are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable starting material.

The functionalization of the indene core allows for the introduction of various pharmacophores and the modulation of physicochemical properties. Synthetic strategies often involve the modification of the cyclopentene ring or the aromatic nucleus to build molecular complexity. For instance, the corresponding ketone, 2,5-dimethyl-2,3-dihydro-1H-inden-1-one, can undergo a variety of transformations to introduce new functional groups and extend the carbon skeleton.

Table 1: Potential Synthetic Transformations of the Indanone Core

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Aldol Condensation | Aldehydes/Ketones, Acid/Base catalyst | α,β-Unsaturated ketones |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reduction | NaBH₄, LiAlH₄ | Alcohols (Indanols) |

These transformations provide access to a wide array of substituted indane derivatives, which can then be utilized in the synthesis of more complex target molecules. The development of synthetic routes to multifunctional indenes is an active area of research, driven by their potential applications in medicinal chemistry and materials science. nih.gov

The fusion of heterocyclic rings onto the indene framework can lead to novel chemical entities with interesting biological and material properties. The ketone derivative, 2,5-dimethyl-2,3-dihydro-1H-inden-1-one, is a key intermediate that can be used to construct such fused systems.

One of the most classic methods for the synthesis of indole (B1671886) rings is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. Theoretically, 2,5-dimethyl-2,3-dihydro-1H-inden-1-one could react with a substituted phenylhydrazine to form the corresponding hydrazone, which upon treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, would cyclize to yield a tetracyclic indeno[2,1-b]indole (B8706381) derivative. The general mechanism for this transformation is well-established.

Another important reaction for the synthesis of tetrahydro-β-carbolines and related nitrogen-containing heterocycles is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While not directly applicable to 2,5-dimethyl-2,3-dihydro-1H-indene itself, its derivatives could potentially be designed to undergo intramolecular cyclizations to form complex heterocyclic systems.

While specific examples utilizing 2,5-dimethyl-2,3-dihydro-1H-inden-1-one in these named reactions are not readily found in the literature, the chemical principles of these reactions are broadly applicable to a wide range of carbonyl compounds, suggesting the potential for this indanone to serve as a precursor to novel heterocyclic structures.

Materials Science Applications

The incorporation of rigid and planar moieties like the indene nucleus into polymers can significantly influence their thermal, mechanical, and electronic properties. While research specifically focused on 2,5-dimethyl-2,3-dihydro-1H-indene in materials science is limited, the applications of other indene derivatives provide insight into its potential.

Indene and its derivatives can be polymerized through various mechanisms, including cationic polymerization and ring-opening metathesis polymerization (ROMP). For polymerization to occur, the presence of a polymerizable group, such as a double bond, is typically required. The dihydro form, 2,5-dimethyl-2,3-dihydro-1H-indene, is saturated in the five-membered ring and would not undergo polymerization via the cyclopentene moiety. However, its non-hydrogenated counterpart, 2,5-dimethyl-1H-indene, possesses a double bond and could potentially be polymerized.

Studies on other dimethyl-1H-indene isomers, such as 4,7-dimethyl-1H-indene, have shown their potential in polymer synthesis. ontosight.ai The polymerization of such monomers can lead to polyindenes with specific properties conferred by the methyl substituents on the aromatic ring.

Table 2: Potential Polymerization Methods for Indene Derivatives

| Polymerization Method | Catalyst/Initiator | Key Features |

| Cationic Polymerization | Lewis acids (e.g., BF₃, AlCl₃) | Can be initiated from the double bond of the indene ring. |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium or Molybdenum catalysts | Requires a strained cyclic olefin, which could be engineered into an indene derivative. |

The resulting polymers, poly(dimethylindene)s, would be expected to exhibit high thermal stability and rigidity due to the fused ring structure in the polymer backbone.

Polymers with conjugated π-electron systems are central to the field of optoelectronics, finding use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The incorporation of specific aromatic units into the polymer backbone can be used to tune the material's optical and electronic properties, such as the absorption and emission wavelengths and charge carrier mobility.

While there is no direct research demonstrating the use of polymers derived from 2,5-dimethyl-2,3-dihydro-1H-indene in optoelectronic devices, the indene moiety itself has been considered in the design of functional materials. researchgate.net The rigid structure of the indene unit could potentially enhance the packing and ordering of polymer chains, which is a critical factor for efficient charge transport. Furthermore, the electronic properties of the polymer could be modulated by the electron-donating nature of the methyl groups on the benzene ring. The synthesis of polymers with tailored optoelectronic properties is an area of ongoing research, and the exploration of new monomeric building blocks is a key aspect of this field. researchgate.net

Conductive polymers are a class of organic materials that can conduct electricity. Their conductivity arises from the delocalization of π-electrons along the polymer backbone. The properties of conductive polymers can be modified by doping, which involves the introduction of charge carriers (either positive or negative) into the material.

Role in Catalysis

The unique electronic and steric properties of the 2,5-dimethyl-2,3-dihydro-1H-indene scaffold make it a valuable precursor in the design of sophisticated catalytic systems. Its derivatives are primarily utilized in the realm of organometallic catalysis, both as precursors to essential catalyst components and potentially as reactants within catalytic cycles.

Substituted indene derivatives are of significant importance as precursors to indenyl ligands, which are critical components of metallocene catalysts. hhu.dersc.orgsylzyhg.com Metallocenes are a class of organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands. The properties of the resulting polymer in olefin polymerization are highly dependent on the structure of the metallocene catalyst. mdpi.com

While 2,5-dimethyl-2,3-dihydro-1H-indene is a saturated system, it can be chemically converted to its corresponding unsaturated analogue, 2,5-dimethyl-1H-indene. This is typically achieved through a dehydrogenation reaction. The resulting 2,5-dimethyl-1H-indene possesses a cyclopentadienyl (B1206354) ring fused to a benzene ring, making it an ideal candidate for a ligand in a metallocene complex.

The general synthetic route to a metallocene catalyst from a substituted indene involves the following steps:

Deprotonation: The indenyl precursor is treated with a strong base, such as an organolithium reagent or sodium hydride, to remove the acidic proton from the five-membered ring, yielding an indenyl anion.

Metallation: The resulting indenyl anion is then reacted with a suitable metal halide, typically a chloride of zirconium, titanium, or hafnium, to form the metallocene complex.

The methyl groups at the 2- and 5-positions of the indene ring in the resulting ligand would sterically and electronically influence the catalytic center of the metallocene. This, in turn, can affect the activity, selectivity, and stability of the catalyst during polymerization reactions, leading to polyolefins with specific desired properties. mdpi.com

Table 1: General Scheme for Metallocene Catalyst Synthesis from a Substituted Indene

| Step | Reactants | Product | Purpose |

| 1. Dehydrogenation | 2,5-dimethyl-2,3-dihydro-1H-indene | 2,5-dimethyl-1H-indene | Creation of the unsaturated indenyl precursor. |

| 2. Deprotonation | 2,5-dimethyl-1H-indene, Strong Base | 2,5-dimethylindenyl anion | Formation of the nucleophilic ligand anion. |

| 3. Metallation | 2,5-dimethylindenyl anion, Metal Halide (e.g., ZrCl4) | Bis(2,5-dimethylindenyl)metal dichloride | Formation of the metallocene catalyst. |

The catalytic transformation of 2,5-dimethyl-2,3-dihydro-1H-indene itself as a reactant in catalytic cycles is not extensively documented in publicly available scientific literature. However, the catalytic hydrogenation of the corresponding unsaturated compound, 2,5-dimethyl-1H-indene, to yield 2,5-dimethyl-2,3-dihydro-1H-indene is a known process. libretexts.org This type of reaction is fundamental in organic synthesis and is typically catalyzed by transition metals such as platinum, palladium, or nickel. libretexts.org

The reaction involves the addition of hydrogen across the double bond of the five-membered ring of the indene core.

Table 2: Catalytic Hydrogenation of 2,5-dimethyl-1H-indene

| Reactant | Catalyst | Product | Reaction Type |

| 2,5-dimethyl-1H-indene | Pt, Pd, or Ni | 2,5-dimethyl-2,3-dihydro-1H-indene | Catalytic Hydrogenation |

Agrochemical Research (Non-Ecotoxicity/Safety)

The indane skeleton is a structural feature present in some biologically active molecules used in agrochemical research. A notable example is the insecticide indoxacarb (B177179), which contains a chlorinated indanone moiety within its complex structure. asianpubs.orggoogle.com The synthesis of indoxacarb and its analogues often involves multi-step processes starting from substituted indanones.

While direct synthetic routes from 2,5-dimethyl-2,3-dihydro-1H-indene to commercial agrochemicals are not explicitly detailed, its structure suggests its potential as a starting material for the synthesis of novel agrochemical candidates. The methyl groups on the indane core could influence the biological activity, selectivity, and metabolic stability of potential pesticide molecules. Research in this area would likely involve the chemical modification of the 2,5-dimethyl-2,3-dihydro-1H-indene backbone to introduce various functional groups necessary for pesticidal activity.

For instance, the synthesis of indoxacarb involves a 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester intermediate. It is conceivable that a 2,5-dimethyl-substituted analogue could be prepared and utilized to create novel indoxacarb-like insecticides with potentially different properties.

Fragrance Industry (Non-Safety)

The synthesis of such fragrance compounds often starts from a corresponding dimethyl-dihydro-indenone. For example, 2,5-dimethyl-2,3-dihydro-1H-inden-1-one can be converted to the desired alcohol through a variety of standard organic transformations. The presence and position of the methyl groups on the indane ring are crucial for the final olfactory properties of the molecule.

Table 3: Example of a Fragrance Compound Derived from a Dimethyl-dihydro-indene Precursor

| Precursor | Derivative | Application |

| 2,5-dimethyl-2,3-dihydro-1H-inden-1-one | (+-)-(2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol | Fragrance Ingredient |

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of indane and indene (B144670) derivatives has evolved significantly, moving towards more efficient and selective catalytic methods. researchgate.net While traditional methods like Friedel-Crafts cyclization exist, future research will likely focus on modern catalytic strategies to construct the 2,5-dimethyl-2,3-dihydro-1H-indene framework. researchgate.netrsc.org

Key areas for exploration include:

Catalytic C-H Activation: Direct activation of C(sp³)-H bonds is a powerful tool for forming carbon-carbon bonds. researchgate.net Research into gold(I) or platinum(II) catalyzed intramolecular C-H activation of suitable precursors could provide a direct and atom-economical route to the indane system. researchgate.netresearchgate.net

Metal-Catalyzed Cyclization and Annulation Reactions: Various transition metals have been employed to synthesize the indane core. organic-chemistry.org Palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis is a versatile approach for building functionalized indenes, which can then be reduced to indanes. organic-chemistry.org Similarly, rhodium-catalyzed reactions of boronic acids and iron-catalyzed cyclizations offer alternative pathways. organic-chemistry.org

Cascade Reactions: N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been developed for synthesizing multi-substituted indanes through sequential Michael-addition steps involving radical intermediates. rsc.org Adapting these one-pot processes could offer a rapid and efficient assembly of the target molecule from simple starting materials. rsc.orgrsc.org

Table 1: Potential Catalytic Systems for Indane Synthesis

| Catalyst System | Reaction Type | Potential Precursor for 2,5-dimethyl-2,3-dihydro-1H-indene | Reference |

| Rh(I) / Boronic Acid | Reaction with Alkynes | 2-(chloromethyl)-4-methylphenylboronic acid and an appropriate alkyne | organic-chemistry.org |

| FeCl₃ | Intramolecular Friedel-Crafts | A 3-(4-methylphenyl)pentanoic acid derivative | researchgate.netorganic-chemistry.org |

| Au(I) or Pt(II) | Direct C(sp³)-H Activation | An ortho-alkynyl substituted toluene (B28343) derivative | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Cascade Annulation | A modified 4-nitrobenzyl bromide derivative and a nitroalkene | rsc.org |

Investigation of Uncharted Chemical Reactivity and Derivatization

The reactivity of the 2,5-dimethyl-2,3-dihydro-1H-indene scaffold is not extensively documented, presenting a fertile ground for investigation. Future studies could focus on functionalizing both the aliphatic five-membered ring and the aromatic six-membered ring to create a library of novel derivatives.

Reactivity of the Aliphatic Ring: The methylene (B1212753) groups and the tertiary carbon in the dihydroindene ring are potential sites for reaction. Research could explore selective oxidation to introduce ketone functionalities, such as converting the compound to a derivative of 2,5-dimethylindan-1-one. nih.gov Halogenation reactions, using reagents like N-bromosuccinimide (NBS), could introduce handles for further synthetic transformations. mdpi.comencyclopedia.pub

Reactivity of the Aromatic Ring: The electron-donating methyl group on the benzene (B151609) ring will direct electrophilic aromatic substitution reactions. Investigating nitration, halogenation, and Friedel-Crafts acylation could yield a range of functionally diverse molecules. encyclopedia.pub

Derivatization from Precursors: A key precursor, 2,5-dimethylindan-1-one, can be used to generate a variety of derivatives. researchgate.netnih.gov For example, Grignard reactions can be employed to synthesize alcohol derivatives like (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. researchgate.netnih.gov Furthermore, Knoevenagel condensation with the ketone group can be used to introduce exocyclic double bonds, which can be further functionalized. mdpi.comencyclopedia.pub

Development of Advanced Analytical Strategies for Trace Analysis

As the applications of alkylated indanes expand, the need for robust and sensitive analytical methods for their detection and quantification, particularly at trace levels in complex matrices, becomes critical. patsnap.comnih.gov

Future analytical research should aim to:

Enhance Chromatographic Separation: The presence of various structural isomers (e.g., 1,2-dimethyl-, 1,6-dimethyl-, 4,7-dimethyl-dihydroindene) necessitates high-resolution separation techniques. nist.govchemeo.comnist.gov The development of methods using multidimensional gas chromatography (GCxGC) could provide the necessary resolving power to separate these closely related compounds.

Improve Mass Spectrometric Detection: For unambiguous identification and sensitive quantification, advanced mass spectrometry techniques are essential. The use of gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) can offer high selectivity and reduce matrix interferences, which is particularly important when analyzing complex environmental or biological samples. nih.gov

Utilize Derivatization: Alkylation and other derivatization techniques can be employed to modify the analyte to improve its chromatographic behavior or enhance its detectability by specific detectors, such as UV-Vis or fluorescence detectors. numberanalytics.com

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate research and development. patsnap.com

For 2,5-dimethyl-2,3-dihydro-1H-indene, future computational studies could focus on:

Predicting Reaction Mechanisms and Selectivity: Theoretical calculations, such as those using Density Functional Theory (DFT) or hybrid schemes like ONIOM, can elucidate the mechanisms of synthetic reactions. researchgate.net This understanding can guide the optimization of reaction conditions to improve yields and selectivity for desired isomers.

Modeling Physicochemical Properties: Computational methods can accurately predict key properties like molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR). researchgate.net These predictions can aid in the structural confirmation of newly synthesized derivatives.

Structure-Property Relationship Studies: By modeling how structural modifications to the 2,5-dimethyl-2,3-dihydro-1H-indene core affect its electronic and steric properties, researchers can rationally design new molecules with desired characteristics for specific applications, such as in materials science or as ligands in catalysis. ontosight.ai

Opportunities in Novel Material Development

Indene and its derivatives are valuable building blocks for new materials due to their unique structural and electronic properties. ontosight.aiontosight.ai The incorporation of the 2,5-dimethyl-2,3-dihydro-1H-indene moiety into larger molecular architectures opens up possibilities for creating novel materials.

Potential areas for development include:

Polymer Science: The indene structure can be incorporated into polymer backbones. The specific substitution pattern of 2,5-dimethyl-2,3-dihydro-1H-indene could impart desirable properties such as thermal stability, altered refractive index, or specific mechanical characteristics to the resulting polymers.

Functional Dyes: The indane scaffold is part of more complex systems used in functional dyes. ontosight.ai Derivatization of 2,5-dimethyl-2,3-dihydro-1H-indene with chromophoric and auxochromic groups could lead to the development of new dyes with tailored optical properties for use in sensors or imaging.

Ligand Design for Catalysis: The rigid bicyclic framework of the indane system makes it an attractive scaffold for designing ligands for transition metal catalysts. The methyl groups provide specific steric bulk that could influence the selectivity of catalytic transformations, such as asymmetric synthesis. mdpi.com

Q & A

Q. Advanced structural analysis :

- X-ray crystallography : Using programs like SHELXL for refinement and ORTEP-3 for 3D visualization of molecular packing .

- High-resolution mass spectrometry (HRMS) to validate molecular formulas .

How should researchers resolve discrepancies between experimental and computational data for this compound?

Answer:

Methodological steps :

- Cross-validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to identify conformational mismatches .

- Torsional angle analysis : Use X-ray crystallographic data to refine computational models, especially for steric effects from methyl groups .

- Error source identification : Check for solvent interactions in experimental data or basis-set limitations in simulations .

Example : Discrepancies in dihedral angles may arise from crystal packing forces not modeled in gas-phase DFT calculations .

What safety protocols are essential when handling 2,5-dimethyl-2,3-dihydro-1H-indene in laboratory settings?

Answer:

Critical precautions :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .